3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride
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Overview
Description
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl3N2 It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a methylaminoethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to form 3-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 3-chloroaniline.
Alkylation: 3-chloroaniline undergoes alkylation with methylamine to form 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline.
Salt Formation: The final product is obtained by reacting the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and reduction steps.
Purification: through crystallization or distillation.
Quality control: to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including hydroxide ions or amines.
Major Products
N-oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted anilines: Produced via nucleophilic substitution.
Scientific Research Applications
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to receptors: Affecting signal transduction pathways.
Inhibit enzymes: Modulating biochemical reactions.
Alter cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-chloroaniline: Lacks the methylaminoethyl group.
N-methyl-N-[2-(methylamino)ethyl]aniline: Does not have the chlorine atom.
3-chloro-N-methylaniline: Missing the methylaminoethyl group.
Uniqueness
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGHKKITANLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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